2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide
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Overview
Description
2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a suitable nucleophile reacts with a precursor molecule containing the pyridine ring.
Amidation Reaction: The intermediate product from the nucleophilic substitution is then subjected to an amidation reaction to form the desired carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in biochemical assays. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a dioxaborolane group and is used in similar applications.
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Another compound with a dioxaborolane group, used in the synthesis of diaryl derivatives
Uniqueness
The uniqueness of 2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications. Its ability to form stable yet reversible covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal research .
Properties
Molecular Formula |
C17H20BN3O4 |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20BN3O4/c1-16(2)17(3,4)25-18(24-16)13-10-11(7-9-19-13)21-15(23)12-6-5-8-20-14(12)22/h5-10H,1-4H3,(H,20,22)(H,19,21,23) |
InChI Key |
CPVSUTKYUQRFQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CC=CNC3=O |
Origin of Product |
United States |
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